

Application Notes and Protocols for Measuring BzATP-Evoked Currents in Xenopus Oocytes

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Compound of Interest

Compound Name: BzATP

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Introduction

Xenopus laevis oocytes are a widely used and effective heterologous expression system for studying the function of ion channels and membrane receptors.[1] Their large size facilitates the injection of complementary RNA (cRNA) and subsequent electrophysiological recordings. [1] One such receptor of significant interest is the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (**BzATP**) is a potent agonist of the P2X7R, often used to elicit channel activity for research and drug screening purposes.

These application notes provide a detailed protocol for the expression of P2X7 receptors in Xenopus oocytes and the subsequent measurement of **BzATP**-evoked currents using the two-electrode voltage-clamp (TEVC) technique. This method allows for the functional characterization of the P2X7R and the screening of potential modulators.

Data Presentation

The following table summarizes key quantitative data for the experimental setup for measuring **BzATP**-evoked currents in oocytes expressing P2X7 receptors.

Parameter	Value	Notes
Oocyte Preparation		
Collagenase Concentration	0.5 - 2 mg/mL	For enzymatic defolliculation of oocytes.
Collagenase Incubation Time	30 - 90 minutes	At room temperature, until follicles are visibly separated.
Oocyte Incubation Temperature	18°C	For maintaining healthy oocytes post-injection.
cRNA Injection		
cRNA Concentration	0.001 - 1 µg/µL	Optimal concentration should be determined empirically.
Injection Volume	46 - 50 nL	Per oocyte.
Incubation Time Post-Injection	2 - 7 days	To allow for sufficient expression of the P2X7 receptor.
Two-Electrode Voltage Clamp (TEVC)		
Holding Potential	-40 to -80 mV	A holding potential of -60 mV is commonly used.
BzATP Concentration Range	10 - 300 µM	For generating dose-response curves. A concentration of 100 µM is often used for single-point measurements.
Agonist Application	Perfusion	Allows for rapid application and washout of BzATP.
Microelectrode Resistance	0.5 - 5 MΩ	Filled with 3 M KCl.
Recording Solution	ND96 or Normal Frog Ringer (NFR)	Isotonic solutions to maintain oocyte health during recording.
Data Acquisition & Analysis		

Sampling Rate	1 - 10 kHz	Dependent on the kinetics of the current.
Filtering	0.5 - 2 kHz	To reduce noise.
Data Analysis Software	pCLAMP, AxoScope, or similar	For measuring current amplitude, kinetics, and generating dose-response curves.

Experimental Protocols

I. Preparation of *Xenopus laevis* Oocytes

- Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized adult female *Xenopus laevis*.
- Defolliculation:
 - Separate the ovarian lobes into smaller clusters.
 - Incubate the clusters in a calcium-free solution (e.g., OR2) containing collagenase (1-2 mg/mL) for 1-2 hours with gentle agitation.
 - Monitor the dissociation of the follicular layer under a dissecting microscope.
 - Once defolliculated, thoroughly wash the oocytes with a calcium-containing solution (e.g., ND96) to remove the collagenase.
- Oocyte Selection: Select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal and vegetal poles.
- Incubation: Maintain the selected oocytes in Modified Barth's Solution (MBS) supplemented with antibiotics at 18°C.

II. cRNA Preparation and Microinjection

- cRNA Synthesis: Synthesize cRNA encoding the P2X7 receptor using an in vitro transcription kit from a linearized cDNA template.

- Microinjection Pipette Preparation: Pull microinjection needles from borosilicate glass capillaries to a fine tip.
- cRNA Injection:
 - Backfill the microinjection pipette with the P2X7R cRNA solution.
 - Using a micromanipulator, inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
 - As a control, inject a separate batch of oocytes with an equivalent volume of sterile water.
- Incubation: Incubate the injected oocytes at 18°C for 2-7 days to allow for receptor expression.

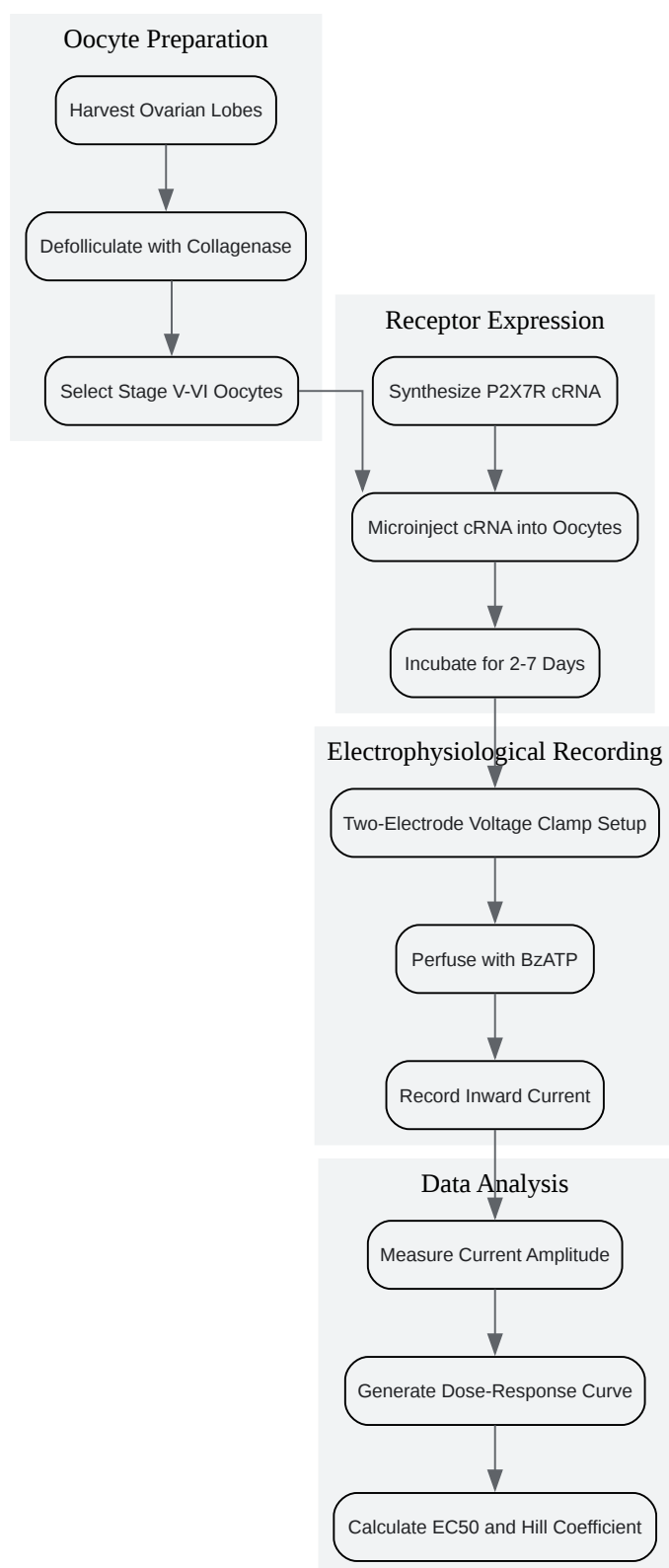
III. Two-Electrode Voltage-Clamp (TEVC) Recordings

- Solutions and Reagents:
 - Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
 - Microelectrode Filling Solution: 3 M KCl.
 - **BzATP** Stock Solution: Prepare a high-concentration stock solution of **BzATP** in water and store at -20°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment.
- TEVC Setup:
 - Place a single oocyte in a recording chamber continuously perfused with the recording solution.
 - Impale the oocyte with two microelectrodes, one for voltage sensing and the other for current injection.
 - Clamp the oocyte membrane potential at a holding potential of -60 mV.

- Data Acquisition:
 - Record the baseline current in the recording solution.
 - Apply **BzATP** by switching the perfusion to a solution containing the desired concentration of the agonist.
 - Record the inward current evoked by **BzATP**.
 - To determine the dose-response relationship, apply a range of **BzATP** concentrations to the same oocyte, with washout periods in between applications to allow for receptor recovery.
- Data Analysis:
 - Measure the peak amplitude of the **BzATP**-evoked current.
 - Plot the normalized current amplitude against the **BzATP** concentration to generate a dose-response curve.
 - Fit the curve with a Hill equation to determine the EC_{50} (half-maximal effective concentration) and Hill coefficient.

Mandatory Visualizations

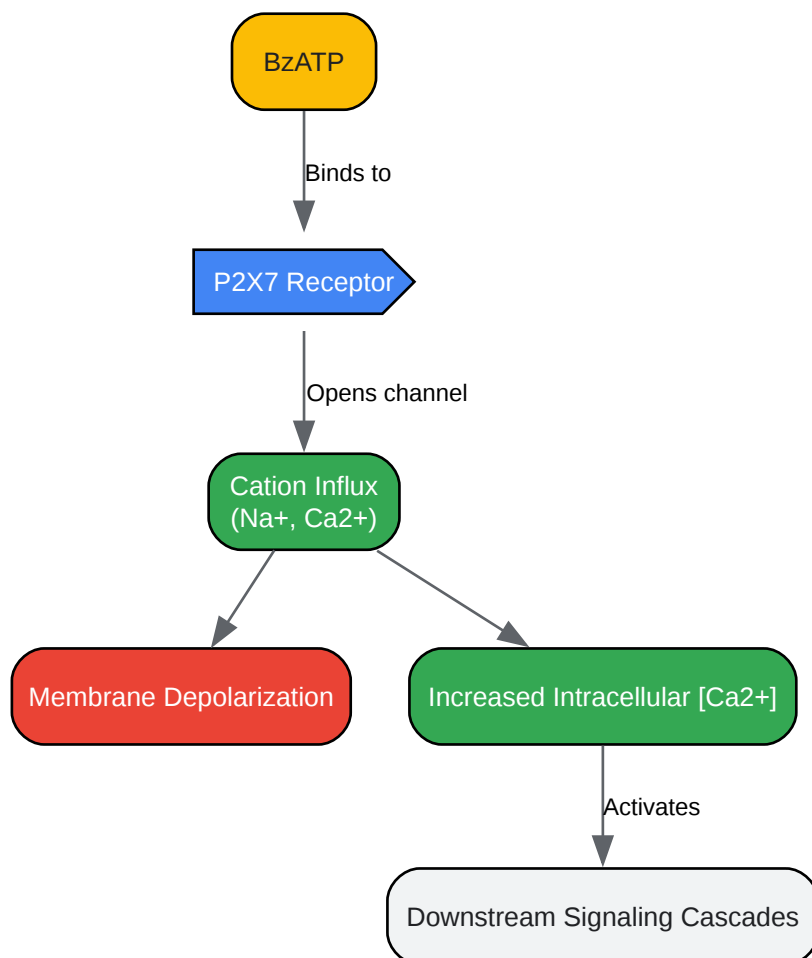
BzATP-Evoked Current Measurement Workflow



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Caption: Experimental workflow for measuring **BzATP**-evoked currents in oocytes.

P2X7 Receptor Signaling Pathway



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References

- 1. researchgate.net [researchgate.net]
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